Cas no 608527-39-5 (4-(N-Hydroxyformamido)butanoic acid)

4-(N-Hydroxyformamido)butanoic acid structure
608527-39-5 structure
商品名:4-(N-Hydroxyformamido)butanoic acid
CAS番号:608527-39-5
MF:C5H9NO4
メガワット:147.129261732101
CID:5693867
PubChem ID:53323062

4-(N-Hydroxyformamido)butanoic acid 化学的及び物理的性質

名前と識別子

    • 4-(N-Hydroxyformamido)butanoic acid
    • Butanoic acid, 4-(formylhydroxyamino)-
    • SCHEMBL16792232
    • 608527-39-5
    • AKOS006376707
    • A913612
    • CHEMBL1645227
    • 4-(N-Hydroxyformamido)ButanoicAcid
    • インチ: 1S/C5H9NO4/c7-4-6(10)3-1-2-5(8)9/h4,10H,1-3H2,(H,8,9)
    • InChIKey: WAGCDGWBFOVGPN-UHFFFAOYSA-N
    • ほほえんだ: ON(C=O)CCCC(=O)O

計算された属性

  • せいみつぶんしりょう: 147.05315777g/mol
  • どういたいしつりょう: 147.05315777g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 10
  • 回転可能化学結合数: 4
  • 複雑さ: 125
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.9
  • トポロジー分子極性表面積: 77.8Ų

4-(N-Hydroxyformamido)butanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A684301-1g
4-(N-Hydroxyformamido)butanoic acid
608527-39-5 97%
1g
$1350.0 2025-03-18

4-(N-Hydroxyformamido)butanoic acid 関連文献

4-(N-Hydroxyformamido)butanoic acidに関する追加情報

Introduction to 4-(N-Hydroxyformamido)butanoic Acid (CAS No: 608527-39-5)

4-(N-Hydroxyformamido)butanoic acid, identified by the Chemical Abstracts Service Number (CAS No) 608527-39-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to the class of hydroxyformamides, which are widely recognized for their versatile applications in drug design, molecular recognition, and synthetic chemistry. The unique structural features of this molecule, including its hydroxyformamide functional group and butanoic acid moiety, make it a promising candidate for various biochemical and therapeutic applications.

The hydroxyformamide moiety in 4-(N-Hydroxyformamido)butanoic acid plays a crucial role in its reactivity and functionality. Hydroxyformamides are known for their ability to participate in various chemical reactions, such as condensation reactions with amines to form amides or reactions with nucleophiles to form imines. These properties make the compound valuable in the synthesis of more complex molecules, including peptidomimetics and other pharmacologically active agents. The presence of the butanoic acid side chain further enhances its potential utility by providing a site for further functionalization or interaction with biological targets.

In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways without the off-target effects associated with traditional small-molecule drugs. 4-(N-Hydroxyformamido)butanoic acid has emerged as a key intermediate in the synthesis of such compounds. Its structural framework allows for the introduction of diverse substituents, enabling researchers to fine-tune its pharmacological properties. This flexibility has made it particularly useful in the design of inhibitors targeting enzymes involved in metabolic disorders, inflammation, and cancer.

One of the most compelling aspects of 4-(N-Hydroxyformamido)butanoic acid is its potential application in the development of enzyme inhibitors. Enzymes are critical biological catalysts that mediate a wide range of biochemical reactions. Inhibiting specific enzymes can lead to therapeutic benefits by modulating these reactions. For instance, studies have shown that derivatives of hydroxyformamides can effectively inhibit proteases, which are enzymes involved in various pathological processes, including cancer progression and inflammation. The butanoic acid moiety provides a scaffold that can be modified to enhance binding affinity to target enzymes, making 4-(N-Hydroxyformamido)butanoic acid a valuable building block for such inhibitors.

Furthermore, the compound has shown promise in the field of peptidomimetics—molecules designed to mimic the bioactivity of natural peptides but with improved stability and pharmacokinetic properties. Peptidomimetics are particularly useful in drug development because they can target specific biological pathways without eliciting the same toxicity or immunogenicity as peptides. The hydroxyformamide group in 4-(N-Hydroxyformamido)butanoic acid allows for the creation of cyclic structures that can mimic peptide bonds, while the butanoic acid side chain provides additional sites for chemical modification. This dual functionality makes it an ideal candidate for designing peptidomimetics with tailored biological activities.

Recent research has also explored the use of 4-(N-Hydroxyformamido)butanoic acid in drug delivery systems. The compound's ability to form stable complexes with other molecules makes it useful for encapsulating drugs and improving their bioavailability. For example, studies have demonstrated that hydroxyformamide derivatives can be incorporated into polymeric micelles or nanoparticles, which can then be used to deliver therapeutic agents to specific sites within the body. This approach has potential applications in treating diseases such as cancer, where targeted drug delivery can minimize side effects and enhance treatment efficacy.

The synthesis of 4-(N-Hydroxyformamido)butanoic acid is another area where this compound has been extensively studied. Researchers have developed various synthetic routes to produce this molecule efficiently and with high purity. One common method involves the condensation of hydroxymethylamine with butanoyl chloride, followed by hydrolysis to yield the desired product. Other approaches include multi-step syntheses involving carboxylation reactions or cross-coupling techniques. These synthetic strategies highlight the compound's versatility and its importance as a synthetic intermediate.

In conclusion,4-(N-Hydroxyformamido)butanoic acid (CAS No: 608527-39-5) is a multifunctional compound with significant potential in pharmaceutical and biochemical research. Its unique structural features make it valuable for synthesizing enzyme inhibitors, peptidomimetics, and drug delivery systems. The ongoing research into this compound underscores its importance as a building block for developing novel therapeutics aimed at treating various diseases.

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推奨される供給者
Amadis Chemical Company Limited
(CAS:608527-39-5)4-(N-Hydroxyformamido)butanoic acid
A913612
清らかである:99%
はかる:1g
価格 ($):1215.0